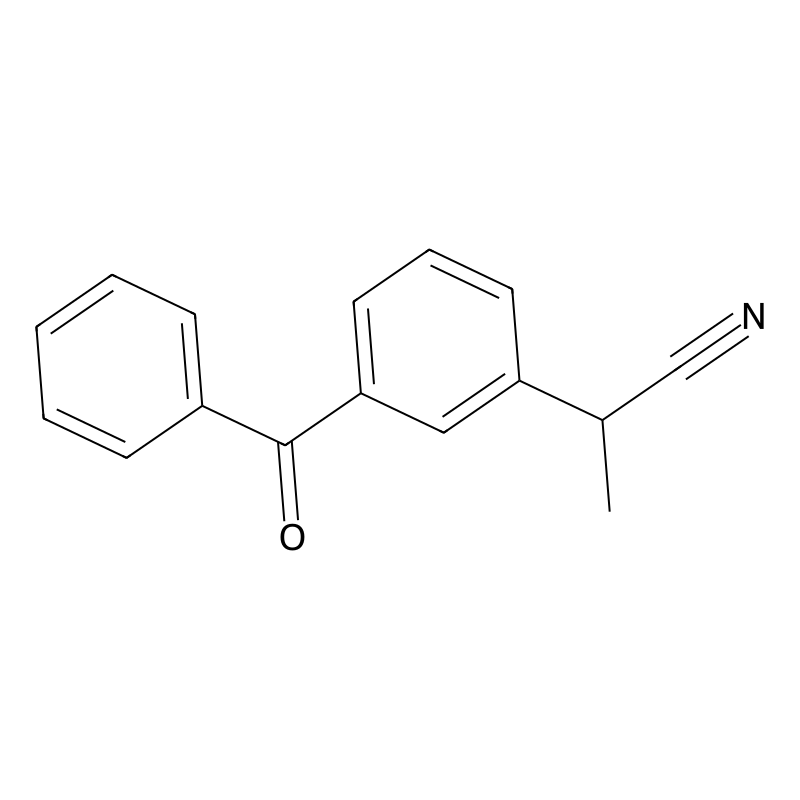

2-(3-Benzoylphenyl)propionitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

2-(3-Benzoylphenyl)propionitrile is an organic compound with the molecular formula C₁₆H₁₃NO. It features a nitrile group (-C≡N) and is characterized by a biphenyl structure where one of the phenyl rings is substituted with a benzoyl group. This compound is known for its potential applications in pharmaceuticals and organic synthesis.

The synthesis of 2-(3-benzoylphenyl)propionitrile typically involves several key reactions:

- Friedel-Crafts Reaction: The compound can be synthesized through a Friedel-Crafts acylation reaction, where 3-benzoylphenol reacts with propionitrile in the presence of a Lewis acid catalyst.

- Hydrolysis: Upon hydrolysis, 2-(3-benzoylphenyl)propionitrile can be converted to 2-(3-benzoylphenyl)propionic acid, which possesses significant anti-inflammatory properties .

- Methylation: The compound can undergo methylation using methyl iodide or other methylating agents, followed by hydrolysis to yield various derivatives .

2-(3-Benzoylphenyl)propionitrile exhibits notable biological activities, particularly as an anti-inflammatory agent. Its derivatives are studied for their potential therapeutic effects in treating conditions like arthritis and other inflammatory diseases. The compound's mechanism of action may involve inhibition of specific enzymes involved in inflammatory pathways.

Several methods have been developed for synthesizing 2-(3-benzoylphenyl)propionitrile:

- From 3-Benzoic Acid Derivatives: Starting from 3-methylbenzoic acid, the synthesis involves multiple steps including chlorination and methylation, ultimately leading to the nitrile form .

- Direct Methylation: Using readily available starting materials such as 2-(3-carboxyphenyl)propionitrile, the compound can be synthesized through direct methylation followed by hydrolysis .

- Alternative Routes: Other synthetic routes may include variations on the Friedel-Crafts reaction or modifications involving different nitriles or acylating agents .

The primary applications of 2-(3-benzoylphenyl)propionitrile include:

- Pharmaceutical Intermediates: It serves as a precursor in the synthesis of various pharmaceutical compounds.

- Research: Used in studies exploring anti-inflammatory mechanisms and drug development.

- Organic Synthesis: Acts as a building block for synthesizing more complex organic molecules.

Several compounds are structurally or functionally similar to 2-(3-benzoylphenyl)propionitrile:

| Compound Name | Structure Type | Notable Features |

|---|---|---|

| 2-(4-Benzoylphenyl)propionitrile | Nitrile | Similar anti-inflammatory properties |

| 2-(3-Carboxyphenyl)propionic acid | Carboxylic Acid | Precursor in the synthesis of 2-(3-benzoylphenyl)propionic acid |

| Benzoylpropionic acid | Carboxylic Acid | Shares structural similarities but differs in functional groups |

| Phenylacetic acid | Carboxylic Acid | Commonly used in pharmaceuticals; less complex |

Uniqueness

The uniqueness of 2-(3-benzoylphenyl)propionitrile lies in its specific structural arrangement that combines both nitrile and benzoyl functionalities, allowing it to exhibit distinct biological activities compared to its analogs. Its ability to undergo specific chemical transformations also sets it apart as a versatile compound in synthetic organic chemistry.

The development of 2-(3-Benzoylphenyl)propionitrile emerged from the broader evolution of pharmaceutical chemistry research focused on creating efficient synthetic pathways for nonsteroidal anti-inflammatory drugs. Historical synthesis methods for related compounds date back to the mid-20th century, when pharmaceutical companies began developing systematic approaches to producing arylpropionic acid derivatives. The compound gained particular significance as researchers recognized its potential as a key intermediate in ketoprofen synthesis, leading to extensive investigations into its chemical properties and synthetic applications.

Early pharmaceutical research established the importance of benzoylphenyl derivatives in drug development, particularly for their anti-inflammatory properties. The systematic study of 2-(3-Benzoylphenyl)propionitrile began in earnest during the 1970s when patent literature first described processes for preparing 2-(3-benzoylphenyl)-propionic acid using this compound as a starting material. These early investigations laid the groundwork for understanding the compound's role as a pharmaceutical intermediate and established the fundamental synthetic pathways that continue to influence modern manufacturing processes.

The compound's designation as "Ketoprofen Impurity F" in pharmacopeial standards reflects its close relationship with ketoprofen synthesis and the need for rigorous quality control in pharmaceutical manufacturing. This classification has driven extensive research into its identification, quantification, and elimination from final drug products, contributing significantly to our understanding of its chemical behavior and stability characteristics.

Significance as a Pharmaceutical Intermediate

2-(3-Benzoylphenyl)propionitrile serves as a critical intermediate in the synthesis of ketoprofen, one of the most widely prescribed nonsteroidal anti-inflammatory drugs worldwide. The compound's molecular structure, characterized by the formula C₁₆H₁₃NO and molecular weight of 235.28-235.29 g/mol, provides the essential framework for constructing the 2-arylpropionic acid moiety that defines ketoprofen's pharmacological activity.

The synthetic importance of this compound lies in its ability to undergo hydrolysis reactions that convert the nitrile group to the carboxylic acid functionality required in the final drug product. Patent literature describes processes where 2-(3-Benzoylphenyl)propionitrile reacts with hydrogen chloride gas in alcoholic solvents, followed by hydrolysis with inorganic base solutions to produce ketoprofen. This transformation represents a key step in several industrial manufacturing processes and demonstrates the compound's central role in pharmaceutical production.

Recent research has focused on developing more efficient and environmentally sustainable synthesis methods for ketoprofen that utilize 2-(3-Benzoylphenyl)propionitrile as a starting material. Advanced synthetic approaches, including pyrolytic aromatization techniques, have achieved overall yields of 44% on decagram scales while avoiding hazardous chemicals traditionally used in ketoprofen synthesis. These developments highlight the compound's continued relevance in modern pharmaceutical manufacturing and its potential for further optimization.

Evolution of Research Focus

Research focus on 2-(3-Benzoylphenyl)propionitrile has evolved significantly over the past several decades, shifting from basic synthetic methodology development to sophisticated analytical characterization and safety assessment. Early research concentrated primarily on establishing synthetic pathways and optimizing reaction conditions for ketoprofen production. Contemporary investigations have expanded to include comprehensive spectroscopic analysis, detailed safety evaluations, and the development of greener synthetic alternatives.

Modern analytical techniques have provided detailed characterization of the compound's physical and chemical properties. Nuclear magnetic resonance spectroscopy studies have established comprehensive ¹H NMR and ¹³C NMR spectral data, enabling precise identification and quantification in pharmaceutical matrices. Mass spectrometry investigations have provided detailed fragmentation patterns with molecular ion peaks at m/z 235, supporting structural confirmation and analytical method development.

The research focus has also expanded to include comprehensive safety assessments, driven by regulatory requirements for pharmaceutical intermediates. Detailed hazard classifications have been established through extensive toxicological studies, revealing that the compound presents moderate toxicity concerns including skin and eye irritation, respiratory tract irritation, and potential environmental impacts. These safety investigations have informed the development of appropriate handling procedures and protective measures for industrial applications.

Current Research Landscape

The current research landscape surrounding 2-(3-Benzoylphenyl)propionitrile encompasses several key areas of investigation, including advanced synthetic methodologies, analytical method development, and regulatory compliance studies. Contemporary research emphasizes the development of more efficient and environmentally sustainable synthesis approaches that minimize the use of hazardous chemicals while maintaining high product yields and purity.

Recent synthetic advances have demonstrated the potential for scalable production methods that avoid traditional hazardous reagents. Researchers have developed pyrolytic aromatization approaches that operate at temperatures of 230-250°C using pyridinium hydrochloride as a catalyst, achieving significant improvements in both efficiency and environmental impact. These methodologies represent important advances in pharmaceutical manufacturing technology and demonstrate the continued evolution of synthetic chemistry in drug production.

Analytical method development continues to be an active area of research, with particular emphasis on developing sensitive and specific detection methods for the compound in pharmaceutical matrices. Gas chromatography methods have been optimized to achieve purities of ≥98.0% with excellent reproducibility, supporting quality control applications in pharmaceutical manufacturing. These analytical advances are crucial for ensuring product quality and regulatory compliance in commercial drug production.

Classical Synthetic Approaches

Friedel-Crafts Reaction Pathways

The classical synthesis of 2-(3-benzoylphenyl)propionitrile relies heavily on Friedel-Crafts acylation as a fundamental step in constructing the diaryl ketone framework [2] [34]. The Friedel-Crafts acylation reaction involves the addition of an acyl group to an aromatic ring using acyl chlorides or anhydrides in the presence of a strong Lewis acid catalyst [35]. This reaction proceeds via electrophilic aromatic substitution to form monoacylated products with high regioselectivity [36].

The mechanism begins with the formation of a complex between the Lewis acid catalyst, typically aluminum chloride, and the chlorine atom of the acyl chloride [34]. An acylium ion is formed through the cleavage of the carbon-chlorine bond of this complex [35]. The acylium ion carries a positive charge on the carbon atom and is stabilized by resonance, making it a potent electrophile capable of reacting with electron-rich benzene rings [36].

In the synthesis of 2-(3-benzoylphenyl)propionitrile, benzoyl chloride reacts with benzene in the presence of anhydrous aluminum chloride to generate benzophenone as an intermediate [37] [41]. This reaction eliminates hydrogen chloride and forms the desired ketone linkage between the two aromatic systems [41]. The acylium ion acts as an electrophile and attacks the aromatic ring, forming a sigma complex intermediate [36].

The elimination of a proton is facilitated by the conjugate base of the Lewis acid catalyst, resulting in the formation of a ketone on the benzene ring alongside the regeneration of the Lewis acid catalyst [36]. Unlike alkylation reactions, Friedel-Crafts acylation does not involve carbocation intermediates, which prevents rearrangements and maintains structural integrity [34] [40].

Research has demonstrated that the choice of Lewis acid catalyst significantly impacts the reaction efficiency and selectivity [38]. Aluminum chloride remains the most widely used catalyst due to its strong Lewis acidity and ability to activate acyl chlorides effectively [35]. Alternative catalysts such as iron chloride have also been employed, particularly when using acyl anhydrides as acylating agents [40].

Multi-Step Synthesis Research

Multi-step synthesis strategies for 2-(3-benzoylphenyl)propionitrile involve the systematic construction of the target molecule through a series of carefully orchestrated chemical transformations [15]. These approaches require the accomplishment of three fundamental tasks: constructing the carbon framework, introducing functional groups, and exercising selective stereocontrol [15].

The synthesis typically begins with 3-methylbenzoic acid as a starting material, proceeding through chlorination and Friedel-Crafts reaction to generate 3-methylbenzophenone [6]. Subsequent halogenation introduces a reactive site for cyanation, followed by alpha-methylation to achieve the final target structure [6]. This route demonstrates a total yield of approximately 58% across all synthetic steps [6].

An alternative multi-step approach utilizes 2-(3-carboxyphenyl)propionitrile as the starting material [2]. This route involves conversion to the acid chloride through halogenation, followed by Friedel-Crafts acylation with benzene to form 2-(3-benzoylphenyl)propionitrile [2]. The final step involves hydrolysis to yield the corresponding propionic acid derivative if desired [2].

Research has demonstrated that the efficiency of multi-step syntheses depends critically on the overall reaction sequence design [15]. Linear sequences generally provide lower overall yields compared to convergent approaches due to cumulative losses at each step [15]. Most individual reactions do not proceed in 100% yield, and these losses multiply with each additional synthetic step [15].

The purification and isolation procedures for intermediates represent significant challenges in multi-step syntheses [2]. Conventional purification methods include chromatography, fractional precipitation, and fractional distillation of intermediates [2]. The final step typically involves crystallization from appropriate solvent systems such as acetonitrile or petroleum ether-benzene mixtures [2].

Process optimization studies have identified critical factors affecting the success of multi-step syntheses [15]. Temperature control, reaction timing, and reagent stoichiometry must be carefully managed to minimize side reactions and maximize product formation [15]. The choice of solvents and reaction conditions significantly impacts both the yield and purity of intermediate and final products [15].

Phase Transfer Catalysis Methodologies

Quaternary Ammonium Compound Catalysts

Phase transfer catalysis utilizing quaternary ammonium compounds has emerged as a highly effective methodology for the synthesis of 2-(3-benzoylphenyl)propionitrile [2] [10]. These catalytic systems enable reactions between reagents located in different phases, typically facilitating the transfer of ionic species from aqueous phases to organic phases where the desired transformations occur [27].

Benzyltriethylammonium chloride represents one of the most widely employed quaternary ammonium catalysts in the synthesis of 2-(3-benzoylphenyl)propionitrile [1] [2]. This catalyst demonstrates exceptional efficiency in promoting methylation reactions under two-phase conditions, achieving yields exceeding 95% for both mono- and dimethylated products [2]. The catalyst facilitates the transport of carbanions from the aqueous phase containing concentrated sodium hydroxide to the organic phase where methylation occurs [29].

Tetrabutylammonium hydrogensulfate serves as another effective phase transfer catalyst for these transformations [2]. Research has shown that this catalyst provides good solubility properties and maintains high catalytic activity across a range of reaction conditions [32]. The catalyst operates through a mechanism involving the formation of ion pairs with the substrate carbanions, enabling their solubilization in organic solvents [32].

Tricaprilylmethylammonium chloride has been identified as a highly efficient catalyst for phase transfer methylation reactions [1] [2]. Studies indicate that this catalyst provides superior performance in terms of reaction rate and selectivity compared to other quaternary ammonium compounds [32]. The longer alkyl chains in this catalyst enhance its lipophilicity, improving its distribution between aqueous and organic phases [27].

Recent research has explored phenyl trimethylammonium iodide as an alternative methylating agent and phase transfer catalyst [10] [30]. This compound functions as both a methylating reagent and a catalyst, eliminating the need for separate methylating agents [10]. Studies demonstrate that phenyl trimethylammonium iodide provides excellent selectivity for mono-methylation reactions, achieving yields up to 85% under optimized conditions [10].

The mechanism of quaternary ammonium catalysis involves several key steps [29]. Initially, the catalyst forms ion pairs with the substrate anions generated by base treatment in the aqueous phase [32]. These ion pairs then migrate to the organic phase where they encounter the electrophilic methylating agents [29]. The reaction proceeds through nucleophilic attack, regenerating the catalyst for subsequent cycles [27].

Optimization of Reaction Parameters

The optimization of reaction parameters in phase transfer catalysis systems requires systematic investigation of multiple variables to achieve maximum efficiency and selectivity [27] [31]. Temperature control represents one of the most critical parameters, with optimal ranges typically falling between -5°C and +30°C for methylation reactions [1] [2].

Research has demonstrated that gradual temperature increases provide superior results compared to constant temperature conditions [2]. The reaction typically begins at -5°C and is gradually warmed to +30°C over the course of the reaction period [1]. This temperature profile allows for better control of the thermodynamically controlled reaction and enables selective mono- or dimethylation with yields exceeding 95% [2].

Catalyst loading optimization studies have revealed that quaternary ammonium catalyst concentrations between 5-10 mol% provide optimal performance [31]. Higher catalyst loadings do not significantly improve yields but increase costs and complicate product purification [27]. Lower catalyst concentrations result in reduced reaction rates and incomplete conversions [32].

Solvent selection plays a crucial role in phase transfer catalysis optimization [28]. The organic phase typically consists of dichloromethane, chloroform, or other halogenated solvents that provide good solubility for the catalyst-substrate ion pairs [29]. The aqueous phase contains concentrated sodium hydroxide solution, which serves as both the base and the source of hydroxide ions for catalyst regeneration [1] [2].

Stirring rate optimization has shown that moderate agitation rates of 30-60 rpm provide optimal results [1]. Excessive stirring can lead to emulsion formation, which complicates phase separation and reduces catalyst efficiency [32]. Insufficient stirring results in poor mass transfer between phases and reduced reaction rates [27].

The water content in the reaction system significantly affects catalyst performance [1]. Controlled amounts of water, typically 0.5 to 4 equivalents relative to the substrate, are required for optimal catalyst function [2]. Excess water can lead to hydrolysis side reactions, while insufficient water reduces the efficiency of the phase transfer process [28].

Two-Phase System Research

Two-phase reaction systems represent a fundamental aspect of phase transfer catalysis methodologies for synthesizing 2-(3-benzoylphenyl)propionitrile [29] [33]. These systems typically consist of an aqueous phase containing concentrated sodium hydroxide and an organic phase containing the substrate and catalyst [1] [2].

The aqueous phase composition critically influences the efficiency of two-phase systems [29]. Concentrated sodium hydroxide solutions, typically 40-50% by weight, provide the necessary basicity for carbanion generation while maintaining adequate water activity for catalyst solvation [1]. The high ionic strength of these solutions facilitates the formation of tight ion pairs between the quaternary ammonium catalysts and substrate anions [32].

Research into organic phase optimization has identified several key factors affecting system performance [28]. The choice of organic solvent must balance catalyst solubility, substrate solubility, and product extraction efficiency [27]. Dichloromethane and chloroform have emerged as preferred solvents due to their ability to dissolve quaternary ammonium salts while maintaining chemical stability under basic conditions [2].

Interface phenomena play a crucial role in two-phase system efficiency [33]. The catalyst operates primarily at the phase boundary, where it facilitates the transfer of ionic species between phases [29]. Studies have shown that increasing the interfacial area through controlled agitation enhances reaction rates without compromising selectivity [32].

Mass transfer limitations can significantly impact two-phase system performance [27]. Research has demonstrated that the rate of catalyst transport between phases often determines the overall reaction rate [32]. Optimization studies have focused on identifying conditions that maximize catalyst flux while minimizing undesirable side reactions [28].

The development of mathematical models for two-phase systems has provided insights into the fundamental mechanisms governing these reactions [27] [32]. These models account for physical and chemical equilibria, kinetic mechanisms, and mass transfer processes [28]. Model predictions have guided the selection of optimal operating conditions and catalyst compositions [27].

Recent advances in two-phase system design have explored the use of novel reactor configurations to enhance performance [33]. Continuous stirred tank reactors with optimized impeller designs have shown improved mass transfer characteristics compared to conventional batch systems [22]. These improvements translate to higher reaction rates and improved product yields [33].

Methylation Reaction Research

Methylating Agent Selection Studies

The selection of appropriate methylating agents represents a critical factor in the efficient synthesis of 2-(3-benzoylphenyl)propionitrile [2] [20]. Traditional methylating agents include methyl iodide, methyl bromide, methyl chloride, and dimethyl sulfate, each offering distinct advantages and limitations in terms of reactivity, selectivity, and handling characteristics [1] [2].

Methyl iodide has emerged as one of the most commonly employed methylating agents due to its high reactivity and excellent leaving group properties [2] [20]. Research has demonstrated that methyl iodide provides superior reaction rates compared to other alkyl halides, facilitating efficient methylation under mild conditions [2]. However, the high cost and toxicity of methyl iodide have prompted investigations into alternative methylating systems [1].

Dimethyl sulfate represents another widely studied methylating agent for the synthesis of 2-(3-benzoylphenyl)propionitrile [2] [20]. This reagent offers advantages in terms of availability and cost-effectiveness compared to methyl iodide [20]. Studies have shown that dimethyl sulfate can achieve comparable yields to methyl iodide under optimized reaction conditions [2]. The use of dimethyl sulfate requires careful handling due to its toxicity and carcinogenic properties [20].

Recent research has explored quaternary ammonium salts as alternative methylating agents [10] [30]. Phenyl trimethylammonium iodide has shown particular promise as both a methylating agent and phase transfer catalyst [10]. This compound eliminates the need for separate methylating reagents while providing excellent selectivity for mono-methylation reactions [30]. Studies indicate that yields up to 85% can be achieved using this approach under optimized conditions [10].

Tetramethylammonium salts have also been investigated as methylating agents [30]. Research has demonstrated that tetramethylammonium fluoride can serve as a direct and selective methylating agent for various organic substrates [30]. The mechanism involves a concerted methylation-deprotonation pathway that provides high selectivity for mono-methylated products [30].

The reactivity patterns of different methylating agents have been extensively studied [20]. Electrophilic methylation typically proceeds through nucleophilic substitution mechanisms, with the methylating agent serving as the electrophile [20]. The reaction rates depend on the leaving group ability of the methylating agent and the nucleophilicity of the substrate [20].

Solvent effects on methylating agent performance have been investigated [17]. Studies have shown that the choice of solvent significantly impacts both the reactivity and selectivity of methylation reactions [17]. Polar aprotic solvents generally favor nucleophilic substitution mechanisms, while protic solvents can lead to competing elimination reactions [20].

Selective Mono-Methylation Strategies

Achieving selective mono-methylation in the synthesis of 2-(3-benzoylphenyl)propionitrile requires careful control of reaction conditions and reagent stoichiometry [2] [10]. Research has demonstrated that thermodynamically controlled reactions combined with appropriate choice of reactants can achieve mono-methylation yields exceeding 95% [2].

Temperature control represents a fundamental strategy for achieving mono-methylation selectivity [1] [2]. Studies have shown that conducting methylation reactions at low temperatures, typically between -5°C and +10°C, favors the formation of mono-methylated products over di-methylated species [2]. Gradual temperature increases allow for kinetic control of the methylation process [1].

Reagent stoichiometry optimization has been identified as a critical factor in selective mono-methylation [10] [31]. Research indicates that using slight excess of the substrate relative to the methylating agent promotes mono-methylation selectivity [2]. Typically, substrate-to-methylating agent ratios of 1.2:1 to 1.5:1 provide optimal selectivity for mono-methylated products [10].

The use of sterically hindered bases has been explored as a strategy for enhancing mono-methylation selectivity [10]. These bases preferentially deprotonate the substrate at the less substituted position, directing methylation to occur selectively at the desired carbon center [30]. Lithium diisopropylamide and sodium hexamethyldisilazide have shown particular effectiveness in this regard [10].

Phase transfer catalysis conditions have been optimized specifically for mono-methylation selectivity [2]. Research has demonstrated that the gradual addition of methylating agent to the two-phase reaction mixture prevents the accumulation of high methylating agent concentrations [1]. This approach minimizes the formation of di-methylated byproducts [2].

Competitive methylation studies have provided insights into the factors governing selectivity [30]. These studies reveal that electronic effects, steric hindrance, and substrate conformation all contribute to methylation selectivity [10]. Electron-withdrawing groups adjacent to the methylation site generally enhance selectivity for mono-methylation [30].

The development of continuous addition protocols has improved mono-methylation selectivity [31]. These protocols involve the slow addition of methylating agent over extended time periods, maintaining low instantaneous concentrations that favor mono-methylation [10]. Automated addition systems have been developed to precisely control reagent addition rates [31].

Dimethylation Control Mechanisms

Understanding and controlling dimethylation processes represents an important aspect of methylation reaction research for 2-(3-benzoylphenyl)propionitrile synthesis [2] [10]. While mono-methylation is typically the desired outcome, controlled dimethylation can provide access to alternative synthetic intermediates and products [2].

The mechanism of dimethylation involves sequential methylation events at the same carbon center [10]. Research has shown that the first methylation increases the acidity of the remaining hydrogen atoms, facilitating subsequent methylation reactions [2]. This enhanced acidity results from the electron-withdrawing effect of the initially introduced methyl group [20].

Kinetic studies of dimethylation have revealed distinct rate constants for the first and second methylation steps [10]. The second methylation typically proceeds more slowly than the first due to increased steric hindrance around the reaction center [30]. However, under forcing conditions or with excess methylating agent, dimethylation becomes kinetically favorable [2].

Solvent effects on dimethylation have been systematically investigated [17]. Polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide promote dimethylation by stabilizing the carbanion intermediates [17]. Conversely, less polar solvents tend to favor mono-methylation by reducing the lifetime of carbanion intermediates [20].

Base strength influences dimethylation selectivity through its effect on carbanion stability [10]. Stronger bases generate more stable carbanions that are more prone to undergo multiple methylation events [30]. Weaker bases provide better control over the methylation process by generating less stable, more reactive carbanions [2].

Temperature effects on dimethylation have been studied extensively [2]. Higher temperatures generally favor dimethylation by providing the thermal energy necessary for the second methylation step [1]. Lower temperatures favor mono-methylation by reducing the reaction rate of the second methylation relative to product formation [10].

Protective group strategies have been developed to prevent unwanted dimethylation [20]. These approaches involve the temporary introduction of bulky protecting groups that sterically block access to the methylation site after the first methylation event [30]. Subsequent deprotection yields the desired mono-methylated product [10].

Continuous Flow Synthesis Research

Flow Reactor Design for Diaryl Ketone Formation

The development of continuous flow reactors for diaryl ketone synthesis has revolutionized the preparation of compounds such as 2-(3-benzoylphenyl)propionitrile [21] [24]. Flow reactor design considerations include reactor geometry, residence time distribution, mixing efficiency, and temperature control to achieve optimal product formation and selectivity [22].

Microreactor technology has emerged as a particularly effective approach for diaryl ketone synthesis [24]. These systems provide excellent heat and mass transfer characteristics due to their high surface-area-to-volume ratios [26]. Research has demonstrated that microreactors enable precise control over reaction conditions, leading to improved yields and reduced side product formation [24].

The coupling of aryl Grignard reagents with acyl chlorides represents a fundamental reaction for diaryl ketone formation in flow systems [21]. Studies have shown that this approach can achieve high productivity rates, with specific examples demonstrating the synthesis of 2-(3-benzoylphenyl)propionitrile at rates of 3.16 grams per hour [21]. The reaction proceeds efficiently at ambient temperature with residence times of approximately one hour [21].

Flow reactor configurations for diaryl ketone synthesis typically employ tubular reactor designs with controlled mixing zones [25]. These systems incorporate static mixers or T-junction mixers to ensure rapid and homogeneous mixing of reactants [22]. The reactor tubes are typically constructed from chemically inert materials such as stainless steel or fluoropolymers to prevent unwanted side reactions [24].

Temperature control in flow reactors is achieved through the use of heated or cooled reactor coils immersed in temperature-controlled baths [25]. This approach provides precise temperature control across the entire reaction zone, enabling optimization of reaction kinetics and selectivity [26]. Some advanced systems employ microwave heating or Peltier cooling for enhanced temperature control [24].

Solvent selection for flow synthesis of diaryl ketones has focused on environmentally benign alternatives to traditional organic solvents [21]. The bio-derived solvent 2-methyltetrahydrofuran has shown particular promise, providing excellent solubility for reactants while reducing environmental impact [21]. This green solvent approach aligns with sustainable chemistry principles and reduces waste generation [24].

The residence time optimization in flow reactors requires careful balance between reaction completion and reactor volume [26]. Shorter residence times reduce reactor size and increase throughput but may result in incomplete conversions [22]. Longer residence times ensure complete reaction but increase system complexity and reduce overall productivity [24].

Process Intensification Approaches

Process intensification in continuous flow synthesis represents a technological strategy that results in substantial benefits for the production of 2-(3-benzoylphenyl)propionitrile [22] [23]. These approaches focus on reducing energy consumption, improving product quality, minimizing waste generation, and enhancing safety through innovative equipment design and process optimization [22].

Heat transfer intensification in flow reactors is achieved through the use of enhanced surface designs and optimized flow patterns [22]. Research has demonstrated that helical or spiral reactor configurations provide superior heat transfer compared to straight tube designs [26]. These enhanced designs enable operation at higher reaction temperatures while maintaining precise temperature control [22].

Mass transfer enhancement represents another critical aspect of process intensification [22]. The use of structured packing, static mixers, or pulsed flow systems significantly improves mixing efficiency and reduces mass transfer limitations [23]. Studies have shown that these enhancements can increase reaction rates by factors of 2-5 compared to conventional mixing approaches [22].

Multiphase contacting intensification has been explored for reactions involving gas-liquid or liquid-liquid systems [22]. Advanced contacting devices such as spinning disc reactors or oscillatory flow reactors provide enhanced interfacial area and improved mass transfer rates [22]. These systems are particularly beneficial for reactions involving gaseous reagents or two-phase reaction mixtures [26].

The integration of multiple process steps into single continuous flow systems represents a significant advancement in process intensification [23]. These telescoped processes eliminate intermediate isolation and purification steps, reducing overall process complexity and improving efficiency [24]. Research has demonstrated successful integration of up to four consecutive reactions in single flow systems [26].

Catalyst intensification approaches focus on improving catalyst utilization and reducing catalyst requirements [24]. The use of supported catalysts in packed bed reactors enables high catalyst concentrations while facilitating easy catalyst separation and recycling [26]. Flow systems also enable the use of homogeneous catalysts that would be difficult to implement in batch processes [23].

Energy intensification strategies include the use of alternative energy sources such as microwave heating, ultrasonic activation, or photochemical initiation [22]. These approaches can significantly reduce energy requirements while providing enhanced reaction control and selectivity [23]. The compact nature of flow reactors makes them particularly suitable for these alternative energy input methods [26].

Productivity Enhancement Studies

Productivity enhancement in continuous flow synthesis of 2-(3-benzoylphenyl)propionitrile focuses on maximizing output while maintaining product quality and minimizing resource consumption [21] [24]. These studies encompass optimization of reaction conditions, reactor design, and process integration to achieve maximum efficiency [26].

Throughput optimization studies have demonstrated significant improvements over traditional batch processes [21]. Continuous flow systems eliminate the time required for heating, cooling, and product workup that characterize batch operations [24]. Research has shown that flow systems can achieve space-time yields that are 10-100 times higher than equivalent batch processes [26].

Scale-up strategies for flow synthesis focus on numbering-up approaches rather than traditional scale-up methodologies [24]. This approach involves operating multiple parallel flow reactors to achieve increased production capacity while maintaining the benefits of small-scale operation [26]. Studies have demonstrated successful implementation of numbering-up strategies for pharmaceutical intermediate production [24].

Automated optimization protocols have been developed to systematically explore reaction parameter space and identify optimal operating conditions [31]. These approaches employ design of experiments methodologies combined with automated analytical techniques to rapidly screen multiple reaction conditions [31]. The results enable identification of optimal temperature, flow rate, and reagent concentration combinations [24].

Process analytical technology implementation enables real-time monitoring and control of flow synthesis processes [24]. In-line analytical techniques such as infrared spectroscopy, nuclear magnetic resonance, or mass spectrometry provide continuous feedback on reaction progress and product quality [26]. This real-time information enables dynamic optimization of reaction conditions to maintain optimal productivity [24].

Quality by design principles have been applied to flow synthesis optimization [24]. These approaches focus on understanding the relationship between process parameters and product quality attributes [26]. The systematic application of quality by design principles enables the development of robust processes that consistently deliver high-quality products [24].

Economic optimization studies have evaluated the overall cost-effectiveness of continuous flow synthesis compared to batch alternatives [21]. These analyses consider factors such as capital equipment costs, operating expenses, labor requirements, and waste disposal costs [24]. Research has demonstrated that flow synthesis can provide significant economic advantages for the production of high-value pharmaceutical intermediates [26].

| Synthetic Method | Starting Material | Key Reagents | Temperature Range (°C) | Yield (%) | Advantages |

|---|---|---|---|---|---|

| Classical Friedel-Crafts + Methylation | 3-benzoylphenylacetonitrile | Methylating agent, Base | -5 to +30 | 67.5 | Simple conditions |

| Phase Transfer Catalysis | 3-benzoylphenylacetonitrile | Quaternary ammonium salt, NaOH | -5 to +30 | >95 | High selectivity, Mild conditions |

| Multi-step via acid chloride | 2-(3-carboxyphenyl)propionitrile | SOCl₂, AlCl₃, Benzene | Varies | 68.7 | Well-established route |

| Continuous Flow Synthesis | Aryl Grignard + Acyl chlorides | 2-MeTHF solvent | Ambient | High | Green solvent, Scalable |

| Catalyst | Abbreviation | Solvent System | Temperature (°C) | Selectivity | Comments |

|---|---|---|---|---|---|

| Benzyltriethylammonium chloride | BTEA | Dichloromethane/Water | -5 to +30 | High | Widely used, reliable |

| Tetrabutylammonium hydrogensulfate | TBAHS | Organic/Aqueous | Room temperature | Good | Good solubility properties |

| Tricaprilylmethylammonium chloride | TCMA | Two-phase system | -5 to +30 | High | High efficiency |

| Phenyl trimethylammonium iodide | PhMe₃NI | Anisole | 130 | Excellent | Preferred for α-methylation |

| Parameter | Optimal Range | Effect on Yield | Monitoring Method |

|---|---|---|---|

| Temperature | -5°C to +30°C | Critical for selectivity | Thermometer/bath control |

| Reaction Time | 1-24 hours | Increases with time | TLC/GC-MS |

| Base Concentration | 2-4 equivalents | Higher conc. improves rate | Titration |

| Catalyst Loading | 5-10 mol% | More catalyst = higher yield | Weight percent |

| Solvent Selection | Anhydrous conditions | Moisture reduces efficiency | Water content analysis |

| Stirring Rate | Moderate (30-60 rpm) | Excessive stirring harmful | RPM meter |

XLogP3

Appearance

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (66.67%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (66.67%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (65%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H411 (30%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Environmental Hazard